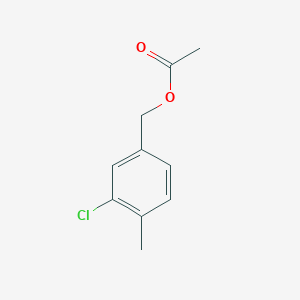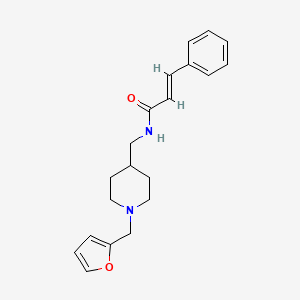
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been found to exhibit antitumor and antiproliferative properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In the field of pharmacology, this compound has been found to exhibit potent analgesic and anti-inflammatory properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Mécanisme D'action
The exact mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide is not fully understood. However, it is believed to act by inhibiting various enzymes and receptors in the body. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. It has also been found to bind to the mu-opioid receptor, resulting in its analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, resulting in its antitumor and antiproliferative properties. It has also been found to reduce inflammation and pain, resulting in its analgesic and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide in lab experiments is its ability to cross the blood-brain barrier, making it a potential drug delivery system. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for the research and development of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide. One direction is the further exploration of its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, the potential use of this compound as a drug delivery system for the treatment of various diseases should be further explored.
Méthodes De Synthèse
The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide has been achieved using various methods. One of the most commonly used methods is the reaction between 1-(furan-2-ylmethyl)piperidine and cinnamoyl chloride in the presence of a base such as triethylamine. This method yields the desired compound in good yields and high purity.
Propriétés
IUPAC Name |
(E)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-20(9-8-17-5-2-1-3-6-17)21-15-18-10-12-22(13-11-18)16-19-7-4-14-24-19/h1-9,14,18H,10-13,15-16H2,(H,21,23)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIANCQRPCRVGM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

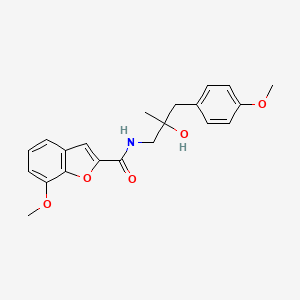
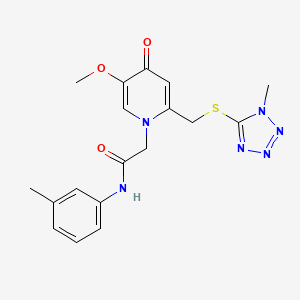
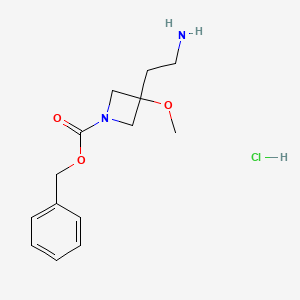

![3-(3,4-dimethoxyphenyl)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2788959.png)
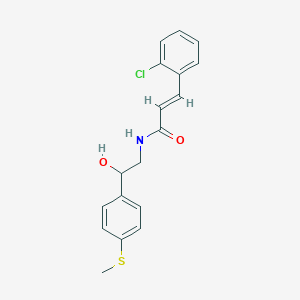

![2,4-Dichloro-5-(pentan-2-ylsulfamoyl)-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2788965.png)

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2788968.png)
![3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2788969.png)
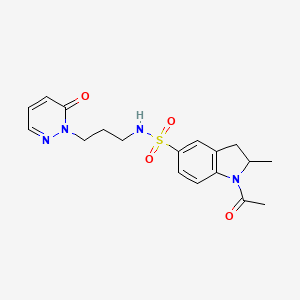
![9-(2,4-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2788971.png)
